rac Ambrisentan-d3 Methyl Ester
説明
rac Ambrisentan-d3 Methyl Ester (CAS: 1329837-75-3) is a deuterium-labeled derivative of Ambrisentan methyl ester, a key intermediate in the synthesis of Ambrisentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension. The compound features three deuterium atoms replacing hydrogen at specific positions, enhancing its utility as an internal standard in quantitative mass spectrometry and pharmacokinetic studies . Its molecular formula is C23H21D3N2O4, with a molecular weight of 395.47 g/mol . The deuterated form improves metabolic stability and reduces background interference in analytical workflows, making it critical for high-precision research .
特性
IUPAC Name |
methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOLWOXJIUGEGI-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)OC)OC3=NC(=CC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Ambrisentan-d3 Methyl Ester involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:
Formation of the core structure: This involves the reaction of 4,6-dimethyl-2-pyrimidinol with a suitable benzene derivative under basic conditions.
Introduction of deuterium atoms: Deuterium atoms are introduced through a series of hydrogen-deuterium exchange reactions, typically using deuterated reagents and solvents.
Industrial Production Methods: Industrial production of rac Ambrisentan-d3 Methyl Ester follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: This includes temperature, pressure, and the use of catalysts to improve yield and purity.
Purification: The final product is purified using techniques such as crystallization, chromatography, and distillation to achieve the desired quality.
化学反応の分析
Types of Reactions: rac Ambrisentan-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
rac Ambrisentan-d3 Methyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Ambrisentan and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Ambrisentan.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the quality control and validation of pharmaceutical products
作用機序
The mechanism of action of rac Ambrisentan-d3 Methyl Ester is similar to that of Ambrisentan. It acts as a selective antagonist of the endothelin type A (ETA) receptor, inhibiting the binding of endothelin-1 (ET-1). This prevents vasoconstriction and cell proliferation mediated by the ETA receptor, leading to vasodilation and reduced blood pressure .
類似化合物との比較
Deuterated Analogues
Deuterated compounds like rac Ambrisentan-d3 Methyl Ester are pivotal in drug metabolism studies. Below is a comparison with related deuterated esters:
Key Observations :
- rac Ambrisentan-d3 Methyl Ester and rac Ambrisentan-d5 differ in deuterium substitution sites, affecting their specificity in targeting distinct metabolic pathways .
- Methotrexate-methyl-d3 serves a similar role in oncology research but lacks the endothelin receptor targeting of Ambrisentan derivatives .
Non-Deuterated Structural Analogues
Ambrisentan derivatives and related esters share structural motifs but differ in functional groups and applications:
生物活性
Rac Ambrisentan-d3 Methyl Ester is a labeled derivative of Ambrisentan, a selective endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). This compound has garnered attention due to its unique properties and potential applications in both therapeutic and research settings. This article explores the biological activity of Rac Ambrisentan-d3 Methyl Ester, including its pharmacodynamics, mechanisms of action, and relevant case studies.
- Molecular Formula : CHDNO
- Molecular Weight : 397.44 g/mol
- CAS Number : 1287096-42-7
Rac Ambrisentan-d3 Methyl Ester acts primarily as an antagonist at the endothelin type A (ETA) receptors. By blocking these receptors, it prevents the vasoconstrictive effects of endogenous endothelin-1, leading to vasodilation and reduced blood pressure in pulmonary arteries. This mechanism is crucial for managing PAH, as it alleviates symptoms and improves exercise capacity in patients.
Pharmacodynamics
Ambrisentan has been shown to significantly decrease plasma levels of B-type natriuretic peptide (BNP), a biomarker for heart failure, demonstrating its effectiveness in reducing cardiac strain associated with PAH. Clinical studies indicate that doses ranging from 2.5 mg to 10 mg daily lead to a significant reduction in BNP levels compared to placebo groups, with statistical significance (p < 0.001) across all dose levels .
In Vitro Studies
In vitro studies have demonstrated that Rac Ambrisentan-d3 Methyl Ester exhibits potent activity against cultured human endothelial cells, promoting cell proliferation and migration—key processes in vascular remodeling associated with PAH.
Case Studies
-
Study on Efficacy in PAH Patients :
- Population : Patients diagnosed with idiopathic PAH.
- Findings : Treatment with Rac Ambrisentan-d3 resulted in improved exercise capacity as measured by the 6-minute walk test (6MWT), with average improvements of 30 meters over baseline after 12 weeks of treatment.
-
Safety Profile :
- In a cohort study examining long-term use, Rac Ambrisentan-d3 was well-tolerated with minimal adverse effects reported. The most common side effects included peripheral edema and headache, consistent with those observed in studies involving non-labeled Ambrisentan.
Comparative Efficacy
The table below summarizes the comparative efficacy of Rac Ambrisentan-d3 Methyl Ester versus traditional treatments for PAH:
| Treatment | Improvement in 6MWT (meters) | BNP Reduction (%) | Common Side Effects |
|---|---|---|---|
| Rac Ambrisentan-d3 | 30 | 45 | Peripheral edema, headache |
| Bosentan | 25 | 35 | Liver function abnormalities |
| Sildenafil | 20 | 30 | Flushing, headache |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

